3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one
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Overview
Description
3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one is a complex organic compound that features an indole ring, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole and triazole precursors, followed by their coupling through various chemical reactions. Common synthetic routes may include:
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Triazole Formation: The triazole ring is often formed through azide-alkyne cycloaddition reactions.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The indole and triazole rings may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-(azetidin-1-yl)propan-1-one: Lacks the triazole ring.
3-(1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one: Different triazole isomer.
3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]butan-1-one: Different alkyl chain length.
Uniqueness
The presence of both the indole and triazole rings, along with the azetidine ring, makes 3-(1H-indol-3-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one unique. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(20-10-13(11-20)21-18-7-8-19-21)6-5-12-9-17-15-4-2-1-3-14(12)15/h1-4,7-9,13,17H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSGOCDLGXLPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CNC3=CC=CC=C32)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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